molecular formula C24H21FN2O3S3 B2379943 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114660-68-2

4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2379943
CAS No.: 1114660-68-2
M. Wt: 500.62
InChI Key: WWBRUWZYCZEYCA-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 3-fluorophenyl group at the 4-position, a methyl(3-methylphenyl)sulfamoyl moiety at the 3-position, and a thiophen-2-ylmethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S3/c1-16-6-3-9-19(12-16)27(2)33(29,30)23-21(17-7-4-8-18(25)13-17)15-32-22(23)24(28)26-14-20-10-5-11-31-20/h3-13,15H,14H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBRUWZYCZEYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The methylphenylamino sulfonyl group can be introduced via sulfonylation reactions, and the final step involves the attachment of the thienylmethyl group through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Sulfamoylation , where the sulfamoyl group is incorporated using sulfonation reactions.
  • Coupling reactions to attach the thiophene moiety to the rest of the molecule.

Medicinal Chemistry

This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active agent. It may act on various molecular targets, including:

  • Enzymes: The sulfamoyl group can facilitate interactions with enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptors: The structural features may allow binding to specific receptors, influencing cellular signaling pathways.

Biological Studies

Research indicates that this compound can be utilized in biological studies to:

  • Investigate its effects on cellular processes.
  • Understand its interaction with macromolecules such as proteins and nucleic acids.

Materials Science

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:

  • Organic semiconductors: Due to its thiophene backbone, it may be used in organic electronics.
  • Sensors: The compound could be engineered for use in chemical sensors or biosensors.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thienylmethyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl/Thiophene Motifs

2.1.1. 3-[(4-Chlorophenyl)(Methyl)Sulfamoyl]-N-(3,4-Dimethoxyphenyl)Thiophene-2-Carboxamide ()
  • Structural Differences : Replaces the 3-fluorophenyl group with a 4-chlorophenyl and substitutes the thiophen-2-ylmethyl group with a 3,4-dimethoxyphenyl amide.
  • Key Data : Molecular formula C₂₀H₂₀ClN₂O₅S₂ (avg. mass 473.01 g/mol).
2.1.2. N-(4-Methylphenyl)-2-{[(E)-4-Methylphenyl)Methylene]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide ()
  • Structural Differences : Features a benzothiophene core instead of a simple thiophene, with a methylphenyl substituent and a Schiff base moiety.
  • Implications : The benzothiophene system may enhance π-π stacking interactions, while the Schiff base could confer redox activity or metal-binding properties.
  • Biological Relevance : Exhibits antifungal and antibacterial activity, suggesting the thiophene-carboxamide scaffold’s versatility in antimicrobial design .

Analogues with Nitro/Aromatic Substituents

2.2.1. N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ()
  • Structural Differences : Incorporates a nitro group at the 5-position of thiophene and a thiazole-linked trifluoromethylphenyl group.
  • Key Data : Molecular formula C₁₆H₁₀F₃N₃O₄S₂ (purity 42%) .
2.2.2. 3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide ()
  • Structural Differences: Substitutes the sulfamoyl group with a phenoxy linker bearing nitro and trifluoromethyl groups.
  • Implications: The phenoxy group may improve membrane permeability, while the trifluoromethyl group enhances metabolic stability.
  • Key Data : Molecular formula C₁₈H₁₁F₃N₂O₄S (molar mass 408.35 g/mol) .

Analogues with Sulfonyl/Bulky Aromatic Groups

2.3.1. 3-[(2,4-Dichlorobenzyl)Sulfonyl]-N-[4-(Trifluoromethoxy)Phenyl]-2-Thiophenecarboxamide ()
  • Structural Differences : Replaces the sulfamoyl group with a sulfonyl moiety and introduces dichlorobenzyl and trifluoromethoxyphenyl groups.
  • Key Data: Synonyms include ZINC1393223, highlighting its presence in drug-discovery libraries .

Biological Activity

The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O3S2C_{26}H_{23}FN_{2}O_{3}S_{2}, with a molecular weight of 494.6 g/mol. The structure includes a thiophene ring, sulfamoyl group, and various aromatic substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H23FN2O3S2
Molecular Weight494.6 g/mol
PurityTypically 95%

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, sulfamoyl derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
  • Antibacterial Properties : The presence of fluorinated aromatic rings is often associated with enhanced antibacterial activity. Compounds structurally related to this compound have demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus .
  • Antioxidant Activity : Some derivatives have been evaluated for their ability to scavenge free radicals, suggesting potential use as antioxidant agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or structurally similar to This compound .

  • Study on Antitumor Activity : A study conducted on a series of sulfamoyl derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human pancreatic cancer cell lines. This indicates a strong potential for further development as anticancer agents.
  • Antibacterial Evaluation : Another investigation found that compounds with similar thiophene structures showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, demonstrating effective antibacterial properties .

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